molecular formula C15H17N3S B5872486 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5872486
M. Wt: 271.4 g/mol
InChI Key: LHKLBRPYTYSTGH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with pyridin-4-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides or acyl chlorides can replace the sulfur atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea include other thiourea derivatives with different substituents on the phenyl or pyridinyl rings These compounds may exhibit similar chemical reactivity but differ in their biological activities and applications

Some similar compounds include:

  • 1-(3,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
  • 1-(3,4-Dimethylphenyl)-3-(pyridin-5-ylmethyl)thiourea

These compounds can be compared based on their synthesis, reactivity, and applications to highlight the unique aspects of this compound.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11-3-4-14(9-12(11)2)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKLBRPYTYSTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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